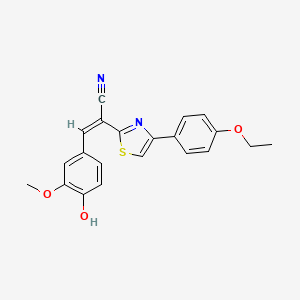

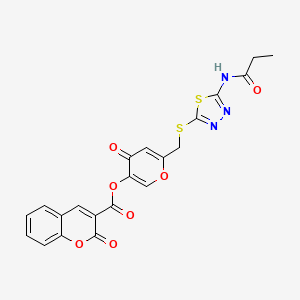

![molecular formula C14H13BrN2OS B2912491 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865181-40-4](/img/structure/B2912491.png)

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a part of a series of compounds synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

The synthesis of this compound involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process results in a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Molecular Structure Analysis

The molecular formula of the compound is C10H7BrN2S . The molecular weight is 267.15 .Chemical Reactions Analysis

The compound is part of a series of 1,2,3-triazole derivatives synthesized by 1,3-dipolar cycloaddition . The terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.15 . More detailed physical and chemical properties are not available in the retrieved literature.科学的研究の応用

Materials Science Applications

The synthesis and structural analysis of benzo[d][1,2,3]thiadiazole derivatives have demonstrated their significant potential in organic semiconductors. These materials are pivotal for optoelectronic devices, including transistors, solar cells, and photodetectors. The study by Chen et al. (2016) introduced isomers like 6-fluoro-isoBT and 5,6-difluoro-isoBT for constructing high-performance semiconducting polymers. The polymers exhibited remarkable electronic properties, with one variant showing power conversion efficiencies of 9% in solar cells, indicating a promising avenue for advanced optoelectronic applications (Chen et al., 2016).

Photodynamic Therapy (PDT)

The use of benzothiazole derivatives in photodynamic therapy for cancer treatment has been explored due to their favorable photophysical and photochemical properties. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole-derived Schiff bases, showing high singlet oxygen quantum yields. These compounds are highlighted for their potential as Type II photosensitizers in PDT, capable of efficiently generating reactive oxygen species to induce cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis

In the realm of organic synthesis, the design and construction of novel heterocycles incorporating benzothiazole units have been a focal point. Kulakov et al. (2016) reported the synthesis of benzylidene and furylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines. These compounds are synthesized as mixtures of Z- and E-isomers, with the Z-isomer's structure confirmed by X-ray structural analysis. This work demonstrates the versatility of benzothiazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Kulakov et al., 2016).

将来の方向性

The synthesized compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria . These findings suggest potential future directions in the development of novel chemotherapeutics, which selectively act on the target without the side effects .

特性

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h1,5-6,8-9H,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNYZAKTJCSHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

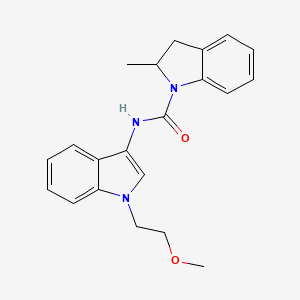

![Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B2912412.png)

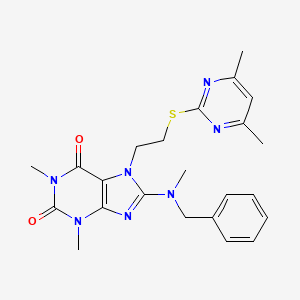

![8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912413.png)

![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)

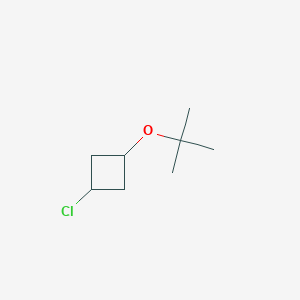

![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)

![Ethyl 3-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]propanoate](/img/structure/B2912425.png)

![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)